molecular formula C13H10BrN3O B11664831 N'-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide

Katalognummer: B11664831
Molekulargewicht: 304.14 g/mol
InChI-Schlüssel: YYRXIUPWQFLNDB-PXNMLYILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide generally involves the condensation of 3-bromobenzaldehyde with pyridine-3-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting amine and aldehyde.

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This property is due to the presence of the azomethine nitrogen, which can coordinate with metal ions. The compound can also interact with biological molecules, potentially inhibiting enzyme activity by binding to the active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic applications. Additionally, the pyridine ring enhances its ability to form stable metal complexes, which is valuable in coordination chemistry and catalysis .

Eigenschaften

Molekularformel

C13H10BrN3O

Molekulargewicht

304.14 g/mol

IUPAC-Name

N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10BrN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8-

InChI-Schlüssel

YYRXIUPWQFLNDB-PXNMLYILSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)/C=N\NC(=O)C2=CN=CC=C2

Kanonische SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.